

# Cebranopadol for Chronic Neuropathic Pain: A Technical Overview of Initial Findings

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Chronic neuropathic pain, a debilitating condition arising from damage to the nervous system, presents a significant therapeutic challenge due to the limited efficacy and undesirable side effects of current treatments.[1] **Cebranopadol** is an investigational, first-in-class analgesic agent with a novel mechanism of action, combining agonism at both the nociceptin/orphanin FQ peptide (NOP) receptor and the  $\mu$ -opioid peptide (MOP) receptor.[2][3] This dual-receptor targeting is designed to provide potent analgesia comparable to traditional opioids while potentially mitigating common opioid-related adverse effects such as respiratory depression, abuse potential, and physical dependence.[4][5][6] This technical guide provides an in-depth summary of the initial preclinical and clinical findings for **Cebranopadol** in the context of chronic pain with a neuropathic component, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism and clinical trial design.

# Core Mechanism of Action: Dual NOP/MOP Receptor Agonism

**Cebranopadol** is a spiroindole derivative that acts as a full agonist at the MOP receptor and a potent partial agonist at the NOP receptor.[4][7] This dual activity is central to its pharmacological profile. Agonism at the MOP receptor is a well-established mechanism for potent analgesia. The concurrent activation of the NOP receptor is believed to modulate the



MOP-mediated effects, contributing to a favorable safety profile.[6] Specifically, NOP receptor activation has been shown in preclinical models to counteract MOP agonist-mediated development of tolerance, addiction, and physical dependence.[5] The synergistic antinociceptive effects from co-activation of both receptors have been observed in various animal models.[5]

### **Receptor Binding and Functional Activity**

**Cebranopadol** demonstrates high-affinity binding and potent functional activity at human NOP and opioid receptors. The following table summarizes its in vitro pharmacological profile.

| Receptor Target                  | Binding Affinity (Ki, nM) | Functional Activity<br>(EC50, nM) | Relative Efficacy<br>(%) |
|----------------------------------|---------------------------|-----------------------------------|--------------------------|
| Human NOP Receptor               | 0.9                       | 13.0                              | 89                       |
| Human μ-Opioid<br>Receptor (MOP) | 0.7                       | 1.2                               | 104                      |
| Human к-Opioid<br>Receptor (KOP) | 2.6                       | 17                                | 67                       |
| Human δ-Opioid<br>Receptor (DOP) | 18                        | 110                               | 105                      |
| (Data sourced from reference[8]) |                           |                                   |                          |

### **Signaling Pathway Visualization**

The diagram below illustrates the dual signaling mechanism of **Cebranopadol**. By acting on both NOP and MOP receptors, which are G-protein coupled receptors, it modulates downstream signaling cascades to produce analgesia while mitigating typical opioid-related side effects.





Click to download full resolution via product page

**Cebranopadol**'s dual agonist action on NOP and MOP receptors.

### Preclinical Evidence in Neuropathic Pain Models

**Cebranopadol** has demonstrated high potency and efficacy in a broad range of rodent models of neuropathic pain, often showing greater potency in these models compared to models of acute nociceptive pain.[8][9][10]

## **Experimental Protocols: Rodent Neuropathic Pain Models**

A. Streptozotocin (STZ)-Induced Diabetic Neuropathy Model (Rat):

• Induction: Diabetes was induced in male Sprague-Dawley rats by a single intraperitoneal injection of streptozotocin (STZ).



- Assessment: Mechanical hypersensitivity was measured using von Frey filaments applied to the plantar surface of the hind paw. The force required to elicit a paw withdrawal response was determined.
- Drug Administration: **Cebranopadol** was administered via intraplantar (i.pl.), intrathecal (i.th.), or intracerebroventricular (i.c.v.) routes to assess peripheral, spinal, and supraspinal effects, respectively.[11]
- B. Chronic Constriction Injury (CCI) Model (Rat):
- Induction: The sciatic nerve was loosely ligated at four locations to induce signs of neuropathic pain.
- Assessment: Cold allodynia was assessed by applying a drop of acetone to the plantar surface of the ipsilateral hind paw and measuring the duration of the paw withdrawal response.[11]
- Drug Administration: **Cebranopadol** was administered via the intraplantar (i.pl.) route to the ipsilateral and contralateral paws.[11]
- C. Spinal Nerve Ligation (SNL) Model (Rat):
- Induction: The L5 spinal nerve was tightly ligated to produce mechanical allodynia.
- Assessment: The anti-hypersensitive activity of Cebranopadol was evaluated. Reversal of this activity was tested by pre-treatment with the selective NOP receptor antagonist J-113397 or the general opioid receptor antagonist naloxone.[8]

### **Quantitative Preclinical Efficacy Data**

The following table summarizes the in vivo efficacy of **Cebranopadol** in various rat models of chronic and neuropathic pain.



| Pain Model                       | Administration Route | Efficacy Endpoint (ED50) |
|----------------------------------|----------------------|--------------------------|
| Diabetic Neuropathy (STZ)        | Intravenous (i.v.)   | 5.6 μg/kg                |
| Spinal Nerve Ligation (SNL)      | Intravenous (i.v.)   | 2.1 μg/kg                |
| Bone Cancer Pain                 | Intravenous (i.v.)   | 2.0 μg/kg                |
| Rheumatoid Arthritis             | Intravenous (i.v.)   | 1.1 μg/kg                |
| Acute Nociceptive (Tail-Flick)   | Oral (p.o.)          | 25.1 μg/kg               |
| (Data sourced from reference[8]) |                      |                          |

These results indicate that both NOP and opioid receptor agonism contribute to **Cebranopadol**'s anti-hypersensitive activity in neuropathic pain states.[8] Studies have shown that **Cebranopadol** exerts potent antihyperalgesic and antiallodynic effects after peripheral, spinal, and supraspinal administration.[11]

## Clinical Findings in Chronic Pain with a Neuropathic Component

Phase II clinical trials have been completed, demonstrating the efficacy and tolerability of **Cebranopadol** in patients with chronic pain conditions, including those with a neuropathic component.[12]

## Phase II Randomized Controlled Trial in Chronic Low Back Pain (LBP)

A key study evaluated **Cebranopadol** in patients with moderate-to-severe chronic LBP, a condition often involving both nociceptive and neuropathic pain components.[13][14]

- Study Design: A Phase II, randomized, double-blind, placebo- and active-controlled, parallel-group trial.[13][14]
- Patient Population: 677 patients with moderate-to-severe chronic low back pain, with or without a neuropathic pain component.[14]



- Treatment Arms:
  - Cebranopadol 200 μg (once daily)
  - Cebranopadol 400 μg (once daily)
  - Cebranopadol 600 μg (once daily)
  - Tapentadol PR 200 mg (twice daily)
  - Placebo[13][14]
- Duration: 2-week titration phase followed by a 12-week maintenance phase (14 weeks total).
   [13][14]
- Primary Efficacy Endpoints:
  - Change from baseline in the weekly average 24-hour pain intensity (on an 11-point Numeric Rating Scale - NRS) during the entire 12-week maintenance period.
  - Change from baseline in the weekly average 24-hour pain intensity during week 12 of the maintenance phase.[13][14]
- Statistical Analysis: Analysis of covariance (ANCOVA) was used for the primary efficacy endpoints.





Click to download full resolution via product page

Workflow of the Phase II trial in chronic low back pain.

**Cebranopadol** demonstrated statistically significant and clinically relevant improvements in pain intensity compared to placebo across all dose groups.[13][14]

Responder Analysis (Week 12, Observed Cases)



| Treatment Group                   | ≥30% Pain Reduction | ≥50% Pain Reduction |
|-----------------------------------|---------------------|---------------------|
| Placebo                           | 46.1%               | 27.5%               |
| Cebranopadol 200 μg               | 58.1%               | 36.5%               |
| Cebranopadol 400 μg               | 62.5%               | 40.6%               |
| Cebranopadol 600 μg               | 63.0%               | 38.9%               |
| Tapentadol PR 200 mg              | 71.3%               | 43.8%               |
| (Data sourced from reference[14]) |                     |                     |

**Cebranopadol** treatment was generally safe. Treatment-emergent adverse events (TEAEs) occurred most frequently during the titration phase, and higher doses were associated with higher discontinuation rates due to TEAEs.[13][14] For patients who reached their target dose, the tolerability profile was acceptable, with the incidence rate of the most frequently reported TEAEs during the maintenance phase being ≤10%.[13][14]

Most Frequent TEAEs (Incidence >5% in any **Cebranopadol** group)

- Dizziness
- Nausea
- Somnolence
- Vomiting
- Constipation
- Headache
- Fatigue

Notably, extensive clinical testing has suggested a favorable profile regarding serious opioid-related side effects. At equianalgesic doses, **Cebranopadol** caused 25% less respiratory depression than oxycodone.[15] Furthermore, human abuse potential studies in non-dependent



recreational opioid users demonstrated that **Cebranopadol** has significantly less "likeability" at supratherapeutic doses compared to tramadol and oxycodone.[16]

### **Pharmacokinetics**

**Cebranopadol** exhibits a distinct pharmacokinetic profile suitable for managing chronic pain. After oral administration of an immediate-release formulation, it has a time to maximum plasma concentration of 4–6 hours.[7] It possesses a long half-life, with a single-dose half-life of 24 hours and a steady-state half-life ranging from 62 to 96 hours, supporting a once-daily dosing regimen.[7]

### Conclusion

The initial findings for **Cebranopadol** present a promising development in the treatment of chronic pain, including conditions with a neuropathic component. Its novel dual NOP/MOP receptor agonist mechanism is supported by a strong preclinical rationale and evidence of high potency in relevant animal models.[8][9] Phase II clinical data in patients with chronic low back pain have demonstrated significant analgesic efficacy and a manageable safety profile.[13][14] The unique pharmacology of **Cebranopadol** suggests a potential for a wider therapeutic window than traditional opioids, particularly with a reduced risk of respiratory depression and abuse.[9][16] As **Cebranopadol** advances into late-stage Phase 3 trials for various pain indications, it represents a potentially transformative therapeutic option that could address the critical unmet need for effective and safer analgesics.[17][18]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is Cebranopadol hemicitrate used for? [synapse.patsnap.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Cebranopadol for the Treatment of Chronic Pain PubMed [pubmed.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 4. Cebranopadol as a Novel Promising Agent for the Treatment of Pain PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Innovative Pain Treatments | Tris Pharma [trispharma.com]
- 7. Cebranopadol Wikipedia [en.wikipedia.org]
- 8. Cebranopadol: a novel potent analgesic nociceptin/orphanin FQ peptide and opioid receptor agonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cebranopadol: a first-in-class potent analgesic agent with agonistic activity at nociceptin/orphanin FQ and opioid receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cebranopadol: novel dual opioid/NOP receptor agonist analgesic PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antihyperalgesic, Antiallodynic, and Antinociceptive Effects of Cebranopadol, a Novel Potent Nociceptin/Orphanin FQ and Opioid Receptor Agonist, after Peripheral and Central Administration in Rodent Models of Neuropathic Pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cebranopadol: A Novel First-in-Class Potent Analgesic Acting via NOP and Opioid Receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cebranopadol, a novel first-in-class analgesic drug candidate: first experience in patients with chronic low back pain in a randomized clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cebranopadol, a novel first-in-class analgesic drug candidate: first experience in patients with chronic low back pain in a randomized clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tris Pharma Reveals New Data on Cebranopadol's Safety and Efficacy for Pain Treatment [synapse.patsnap.com]
- 16. Tris Pharma Reports Positive Topline Data from Clinical Study of Investigational Pain Therapy Cebranopadol Showing Significantly Less Potential for Abuse Versus Tramadol and Oxycodone [prnewswire.com]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. Tris Pharma Launches Phase 3 Trials for Cebranopadol in Pain Treatment [synapse.patsnap.com]
- To cite this document: BenchChem. [Cebranopadol for Chronic Neuropathic Pain: A
  Technical Overview of Initial Findings]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b606582#cebranopadol-for-chronic-neuropathic-pain-initial-findings]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com